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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-indol-5-
amine Derivatives

Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous

natural products and synthetic drugs with a wide array of biological activities.[1][2] The 3-
methyl-1H-indol-5-amine framework, in particular, represents a promising starting point for the

development of novel therapeutic agents. This guide provides a comparative analysis of the

structure-activity relationships (SAR) for derivatives of 3-methyl-1H-indol-5-amine, drawing

insights from studies on structurally related indole compounds. Due to a notable scarcity of

dedicated research on the specific SAR of 1-Allyl-1H-indol-5-amine derivatives, this

comparison is based on established principles from analogous indoleamines and tryptamine

derivatives to infer potential structure-activity relationships.[3] The exploration of various

substitutions on the indole core has revealed critical insights into the modulation of their

pharmacological profiles, including antimicrobial, anticancer, and kinase inhibitory activities.

Core Structure
The fundamental structure of the compounds discussed in this guide is based on the 3-methyl-
1H-indol-5-amine core. The key points of modification for SAR studies are typically the N1

position of the indole ring, the 5-amino group, and potential substitutions at other positions of

the indole nucleus (e.g., C2, C4, C6, C7).
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Comparative Structure-Activity Relationship
Analysis
The biological activity of indole derivatives is highly dependent on the nature and position of

substituents. Below is a summary of inferred SAR based on studies of related indole

compounds.

Antimicrobial Activity
Studies on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown

that these compounds exhibit significant antibacterial and antifungal activities, in some cases

exceeding the potency of standard drugs like ampicillin and streptomycin.[1]

Key SAR Observations:

Substitution on the Indole Ring: The presence and nature of substituents on the indole ring

influence the antimicrobial potency.[1]

Substitution on the Thiazolidinone Ring: Modifications to the N-atom of the 2-

thioxothiazolidinone ring also play a crucial role in determining antifungal activity.[1]

Specific Potent Groups: A 4-hydroxybenzamide substituent on a related scaffold resulted in

the best antibacterial activity.[1]

In another study on 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitution on the

indole ring, particularly at the 5-position, was found to be beneficial for anti-MRSA activity.[4]

Anticancer Activity
Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have

been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[5]

Key SAR Observations:

Substituents on the Pyrazole Ring: In a series of compounds with a pyrazole moiety, various

substituents on the pyrazole ring led to different inhibitory effects on the proliferation of

cancer cell lines.[5]
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Unsubstituted Indole Ring: Compounds with no substituents on the 1-methylindole ring still

exhibited a range of antiproliferative activities depending on other parts of the molecule.[5]

Potent Derivatives: Certain derivatives displayed significant antiproliferative activities with

IC50 values in the sub-micromolar range against HeLa, MCF-7, and HT-29 cancer cell lines.

[5]

Furthermore, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been

shown to reduce the viability of MCF-7 breast cancer cells in a dose- and time-dependent

manner.[6]

Kinase Inhibitory Activity
Indole-based scaffolds are prevalent in the design of kinase inhibitors. A series of 9H-

pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been evaluated for their inhibitory

potency against several protein kinases.[7]

Key SAR Observations:

Position of the Amino Group: For unsubstituted tricyclic derivatives, the position of the amino

group did not appear to be critical for maintaining micromolar CK1 inhibition.[7]

N-alkylation: N-methylation or N-benzylation led to a loss of DYRK1A inhibitory activity

compared to their NH or N-ethyl analogues in most cases.[7]

Comparison to Analogues: The replacement of a sulfur atom in thieno[2,3-d]pyrimidin-4-

amine congeners with a nitrogen atom (to form the indole scaffold) resulted in increased

DYRK1A inhibitory potency while maintaining CK1 activity.[7]

Data Presentation
Table 1: Antimicrobial Activity of Selected Indole Derivatives
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Compound ID Modification
Target
Organism

Activity (MIC
in µM)

Reference

5d

(Z)-N-(5-((1H-

indol-3-

yl)methylene)-4-

oxo-2-

thioxothiazolidin-

3-yl)-4-

hydroxybenzami

de

S. aureus 37.9–113.8 [1][8]

26

5-Bromo-3-(1-

phenethyl-1H-

imidazol-5-

yl)-1H-indole

MRSA ≤ 0.25 µg/mL [4][9]

32

5-Chloro-3-(1-

phenethyl-1H-

imidazol-5-

yl)-1H-indole

MRSA 4 µg/mL [4][9]

Table 2: Anticancer Activity of Selected Indole Derivatives
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Compound ID Modification Cell Line
Activity (IC50
in µM)

Reference

7d

N-((1-methyl-1H-

indol-3-

yl)methyl)-2-(3,5-

dimethyl-1H-

pyrazol-1-yl)-N-

(3,4,5-

trimethoxyphenyl

)acetamide

HeLa 0.52 [5]

7d

N-((1-methyl-1H-

indol-3-

yl)methyl)-2-(3,5-

dimethyl-1H-

pyrazol-1-yl)-N-

(3,4,5-

trimethoxyphenyl

)acetamide

MCF-7 0.34 [5]

7d

N-((1-methyl-1H-

indol-3-

yl)methyl)-2-(3,5-

dimethyl-1H-

pyrazol-1-yl)-N-

(3,4,5-

trimethoxyphenyl

)acetamide

HT-29 0.86 [5]

6n

4-((4-

chlorophenyl)

(1H-indol-3-

yl)methyl)-3-

methyl-1-phenyl-

1H-pyrazol-

5(4H)-one

MCF-7
25.8 (24h), 21.8

(48h) µg/mL
[6]
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Table 3: Kinase Inhibitory Activity of Selected Indole Derivatives

Compound ID Modification Kinase Target
Activity (IC50
in µM)

Reference

1d

2-Amino-9-

benzyl-9H-

pyrimido[4,5-

b]indole

CK1δ/ε 0.6 [7]

3a

4-Amino-5H-

pyrimido[5,4-

b]indole

CK1δ/ε 0.7 [7]

1a

2-Amino-9H-

pyrimido[4,5-

b]indole

DYRK1A 2.2 [7]

Experimental Protocols
General Synthesis of 3-Substituted-1H-imidazol-5-yl-1H-
indoles
A common method for the synthesis of these derivatives is the Van Leusen three-component

reaction.[9] This two-step, one-pot reaction begins with the in situ generation of an imine

through the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by

a reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate at

elevated temperatures.[4][9]

Antimicrobial Susceptibility Testing (Microdilution
Method)
The minimum inhibitory concentration (MIC) is determined using the microdilution method in

96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth. The test

compounds are serially diluted in the broth, and a standardized inoculum of the microorganism

is added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24
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hours for bacteria). The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The

cells are then treated with various concentrations of the test compounds for a specified period

(e.g., 48 or 72 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple

formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the

absorbance is measured using a microplate reader. The IC50 value, the concentration of the

compound that inhibits cell growth by 50%, is then calculated.[6]

In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is evaluated using various

assay formats, such as radiometric assays or fluorescence-based assays. For example, the

kinase reaction can be initiated by adding ATP to a mixture of the kinase, the substrate (a

peptide or protein), and the test compound. After incubation, the amount of phosphorylated

substrate is quantified. The IC50 value is the concentration of the inhibitor required to reduce

the kinase activity by 50%.
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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